molecular formula C18H14F3N3O2S B2503067 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one CAS No. 380347-21-7

11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one

Cat. No.: B2503067
CAS No.: 380347-21-7
M. Wt: 393.38
InChI Key: AQJVFAQSWPRIHX-UHFFFAOYSA-N
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Description

11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of a methoxyphenyl group further enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one typically involves multi-step organic synthesis. Key steps include the formation of the tricyclic core, introduction of the trifluoromethyl group, and attachment of the methoxyphenyl group. Common reagents used in these steps include trifluoromethylating agents, methoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate molecular interactions and pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its activity. The compound may influence various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one: This compound itself serves as a reference point for comparison.

    Other Tricyclic Compounds: Compounds with similar tricyclic structures but different substituents can be compared to highlight the unique properties imparted by the trifluoromethyl and methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methoxyphenyl group within a tricyclic framework. This combination imparts distinct chemical stability, reactivity, and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c1-10-3-8-13-14(9-10)27-16-23-17(18(19,20)21,22-15(25)24(13)16)11-4-6-12(26-2)7-5-11/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJVFAQSWPRIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=C(C=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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